molecular formula C12H9ClN2 B8394182 1-(cyanomethyl)-6-chloro-2,3-dihydro-1H-indene-1-carbonitrile

1-(cyanomethyl)-6-chloro-2,3-dihydro-1H-indene-1-carbonitrile

Cat. No. B8394182
M. Wt: 216.66 g/mol
InChI Key: MBMKMTQIAXLRLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08030322B2

Procedure details

A solution of (E)-ethyl 2-cyano-2-(6-chloro-2,3-dihydro-1H-inden-1-ylidene)acetate (Prep38, 15.00 g, 0.06 mol) in ethanol (300 ml) was treated with a solution of KCN (9.75 g, 0.15 mol) in water (90 ml). The mixture was warmed to 65° C., and stirred for 16 h. The mixture was concentrated in vacuo to remove solvent. The residue was extracted with EA (100 ml×3). The organic layers were combined and washed with a saturated solution of NaHCO3, brine and dried over Na2SO4. The crude was purified by FC (P:E=10/1) to obtain the title compound (4.60 g, y=37.1%).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
9.75 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Yield
37.1%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7]/[C:8]/2=[C:11](/[C:17]#[N:18])\C(OCC)=O)=[CH:4][CH:3]=1.[C-:19]#[N:20].[K+]>C(O)C.O>[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][C:8]2([CH2:11][C:17]#[N:18])[C:19]#[N:20])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=CC=C2CC/C(/C2=C1)=C(\C(=O)OCC)/C#N
Name
Quantity
9.75 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
90 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove solvent
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with EA (100 ml×3)
WASH
Type
WASH
Details
washed with a saturated solution of NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The crude was purified by FC (P:E=10/1)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=CC=C2CCC(C2=C1)(C#N)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 37.1%
YIELD: CALCULATEDPERCENTYIELD 35.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.